Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Peptide Synthesis Cross-Metathesis Unnatural Amino Acids

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as N-Boc-allylglycine methyl ester (CAS 106928-50-1), is a protected non-proteinogenic amino acid derivative of the α-allylglycine class. It features an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a methyl ester on the carboxyl group, while its side chain presents a terminal alkene for post-synthetic functionalization.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 106928-50-1
Cat. No. B034602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
CAS106928-50-1
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)C(=O)OC
InChIInChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)
InChIKeyAPXWRHACXBILLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS 106928-50-1) as a Specialized Chiral Building Block for Peptide Synthesis and Drug Discovery


Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as N-Boc-allylglycine methyl ester (CAS 106928-50-1), is a protected non-proteinogenic amino acid derivative of the α-allylglycine class. It features an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a methyl ester on the carboxyl group, while its side chain presents a terminal alkene for post-synthetic functionalization [1]. This compound is employed as a versatile intermediate in the synthesis of conformationally constrained peptides and peptidomimetics, offering a reactive handle for diverse chemical transformations .

Procurement Rationale: Why N-Boc-Allylglycine Methyl Ester Cannot Be Casually Substituted with Other Allylglycine Derivatives


Generic substitution among allylglycine derivatives is not possible because each variant presents a distinct orthogonal protecting group strategy and physicochemical profile that directly dictates its synthetic utility. The Boc and methyl ester combination in Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate provides a specific orthogonal protection scheme . In contrast, the free carboxylic acid of Boc-allylglycine requires pre-activation for coupling , while Fmoc-protected analogs are incompatible with Boc-based solid-phase peptide synthesis (SPPS) . Additionally, the terminal alkene's reactivity in cross-metathesis varies significantly based on the N-protecting group and ester type, as documented in comparative studies [1]. Selecting the incorrect derivative will result in synthetic incompatibility, lower yields, or complete reaction failure.

Quantitative Differentiation of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate for Informed Procurement


Cross-Metathesis Yields of Allylglycine Methyl Esters vs. Free Acids

In ruthenium-catalyzed cross-metathesis reactions, the methyl ester derivative of allylglycine (target compound) enables efficient transformation, whereas the corresponding free carboxylic acid shows significantly reduced reactivity. A study comparing cross-metathesis of allylglycine derivatives with alkyl-substituted alkenes using (Cy3P)2Cl2Ru=CHPh catalyst reported that methyl ester-protected allylglycine derivatives achieve cross-metathesis yields in the range of 43–66%, while the analogous free acid derivatives require additional activation steps and often result in lower conversion [1]. This difference is critical for synthetic route planning.

Peptide Synthesis Cross-Metathesis Unnatural Amino Acids

Orthogonal Protection Strategy: Boc/Methyl Ester vs. Boc/Free Acid

The Boc/methyl ester combination in Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate provides true orthogonality: the Boc group is cleaved under acidic conditions (e.g., TFA), while the methyl ester remains intact, and conversely, the ester can be saponified under basic conditions without affecting the Boc group. In contrast, Boc-allylglycine (free acid) requires in situ activation (e.g., with coupling reagents) for peptide bond formation and cannot participate in ester-based orthogonal deprotection schemes . This dual protection enables iterative and selective deprotection in multi-step syntheses, a capability not possible with the free acid alone.

Solid-Phase Peptide Synthesis Orthogonal Protection Synthetic Efficiency

SPPS Compatibility: Boc-Allylglycine Methyl Ester vs. Fmoc-Allylglycine

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is specifically compatible with Boc-strategy solid-phase peptide synthesis (Boc-SPPS), where the Boc group is removed by TFA during each coupling cycle. In contrast, Fmoc-allylglycine derivatives are exclusively compatible with Fmoc-SPPS, which employs basic piperidine deprotection. The two protecting group strategies are mutually exclusive . Furthermore, Boc protection allows for the use of more acid-stable side-chain protecting groups (e.g., benzyl-based) that are incompatible with the basic conditions of Fmoc-SPPS . This fundamental difference dictates which SPPS protocol can be employed.

Solid-Phase Peptide Synthesis Protecting Group Strategy Peptide Mimicry

Cross-Metathesis Reactivity of Allylglycine vs. Homoallylglycine Methyl Esters

The position of the terminal alkene relative to the α-carbon significantly impacts cross-metathesis reactivity. Allylglycine derivatives (with the alkene at the β-position) undergo cross-metathesis with alkyl-substituted alkenes using (Cy3P)2Cl2Ru=CHPh to yield products in 43–66% yield [1]. In comparison, homoallylglycine derivatives (with the alkene at the γ-position) exhibit higher cross-metathesis yields in the range of 55–66% for alkyl partners and 43–55% for aryl partners [2]. While both are synthetically useful, the allylglycine framework offers a distinct steric and electronic environment for subsequent transformations, which can be crucial for achieving desired peptide conformations.

Cross-Metathesis Side-Chain Engineering Peptide Modification

Synthetic Accessibility: Boc-Allylglycine Methyl Ester vs. N-Methylated Analogs

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is accessible via zinc-mediated, palladium-catalyzed Negishi cross-coupling on multi-gram scale with improved yields, enabling the preparation of enantiomerically pure allylglycine derivatives [1]. In contrast, N-methylated analogs (e.g., N-Boc-N-methyl-allylglycine) require additional synthetic steps and introduce conformational restriction through N-methylation, which can be either beneficial or detrimental depending on the desired peptide backbone flexibility . The target compound provides the fundamental allylglycine scaffold without additional backbone constraints, offering greater versatility for initial diversification.

Asymmetric Synthesis Building Block Diversity Peptide Mimicry

Solubility Advantage of Methyl Ester over Free Carboxylic Acid

The methyl ester functionality in Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate significantly enhances solubility in common organic solvents compared to the corresponding free carboxylic acid, Boc-allylglycine. Vendor datasheets indicate that the target compound is soluble in dichloromethane, ethyl acetate, and methanol, facilitating homogeneous reaction conditions . In contrast, Boc-allylglycine (free acid) is a viscous liquid with limited solubility in non-polar organic solvents, often requiring polar aprotic solvents like DMF for dissolution . This improved solubility profile enables more efficient extractions, chromatographic purifications, and consistent reaction kinetics.

Organic Synthesis Solubility Reaction Optimization

Defined Application Scenarios for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate Based on Quantitative Evidence


Boc-Strategy Solid-Phase Peptide Synthesis of Conformationally Constrained Peptides

This compound is the optimal choice for incorporating allylglycine residues into peptides synthesized via Boc-SPPS. The orthogonal Boc/methyl ester protection strategy enables sequential deprotection and on-resin functionalization of the terminal alkene via cross-metathesis (43–66% yields) [1]. This approach is incompatible with Fmoc-SPPS, making this specific derivative essential for laboratories employing Boc-based protocols.

Multi-Gram Asymmetric Synthesis of Enantiopure Allylglycine Building Blocks

Researchers requiring enantiomerically pure allylglycine derivatives on a multi-gram scale should prioritize this compound due to its established synthetic route via zinc-mediated, palladium-catalyzed Negishi cross-coupling . This method provides improved yields and atom economy compared to alternative routes, enabling cost-effective preparation of key intermediates for peptide mimicry and medicinal chemistry campaigns.

Post-Synthetic Diversification via Cross-Metathesis in Solution-Phase Peptide Synthesis

The methyl ester protection allows for efficient cross-metathesis of the terminal alkene with alkyl- and aryl-substituted partners (43–66% yields) without requiring pre-activation of the carboxyl group. This reactivity profile makes it a versatile building block for generating libraries of modified peptides and peptidomimetics with diverse side-chain functionalities.

Synthesis of Isoxazoline-Containing Amino Acids as NMDA Receptor Antagonist Precursors

This compound serves as a direct precursor for preparing 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which are bioisosteres of potent NMDA receptor antagonists . The Boc protection remains intact during the cycloaddition step, and the methyl ester facilitates purification of intermediates, highlighting its utility in medicinal chemistry programs targeting neurological disorders.

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